molecular formula C10H12N4 B015796 6-Pyrrolidino-7-deazapurine CAS No. 90870-68-1

6-Pyrrolidino-7-deazapurine

Cat. No.: B015796
CAS No.: 90870-68-1
M. Wt: 188.23 g/mol
InChI Key: IWEVZVZLDUSNNB-UHFFFAOYSA-N
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Description

6-Pyrrolidino-7-deazapurine (CAS 90870-68-1) is a versatile chemical building block belonging to the class of pyrrolo[2,3-d]pyrimidines, commonly known as 7-deazapurines. This compound features a molecular formula of C 10 H 12 N 4 and a molecular weight of 188.23 g/mol. Its core structure serves as a key intermediate in organic synthesis, particularly in the development of novel nucleoside analogues. 7-Deazapurines are privileged scaffolds in medicinal chemistry due to their close structural resemblance to natural purines. The defining feature of this class is the replacement of the N7 nitrogen atom in a purine with a carbon atom, resulting in an electron-rich five-membered ring and providing a unique vector for functionalization at the C7 position. This modification allows the resulting nucleosides to mimic natural purine nucleosides, enabling them to be incorporated into nucleic acids by polymerases and to interact with various enzymes. Researchers leverage this compound as a precursor in the synthesis of a wide range of derivatives with significant research value, including cytostatic agents, antiviral compounds, and fluorescent probes. The compound is a solid with a predicted density of 1.41±0.1 g/cm³ and a melting point of 263-265°C. It is soluble in organic solvents such as ethyl acetate and methanol. Store this product in a cool, dry place, ideally at 2-8°C in a refrigerator. Applications: • A key synthetic intermediate for modified nucleosides and nucleotides. • Building block for the development of potential cytostatic and antiviral agents. • Core structure for creating fluorescent probes and push-pull systems for bioimaging and sensor design. • Useful in biochemical research to study enzyme mechanisms and nucleic acid interactions. Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEVZVZLDUSNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403199
Record name 6-Pyrrolidino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90870-68-1
Record name 6-Pyrrolidino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 6-Pyrrolidino-7-deazapurine and Analogues

The synthesis of this compound and its derivatives relies on a variety of direct chemical approaches that allow for the construction and functionalization of the core pyrrolo[2,3-d]pyrimidine structure. These methods are designed to be efficient and often regioselective, providing access to specific isomers required for biological evaluation.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of the synthesis of 7-deazapurine analogues, ensuring that substituents are introduced at the desired positions on the heterocyclic scaffold. The particular properties of the 7-deazapurine system, where electrophilic attack on the pyrrole (B145914) nitrogen can disrupt aromaticity, make regiocontrolled reactions essential. sci-hub.se

One of the most established regioselective methods is nucleobase anion glycosylation. This reaction, typically carried out in acetonitrile (B52724) with powdered potassium hydroxide (B78521) and a phase-transfer catalyst, is regioselective for the pyrrole nitrogen (N-9) and stereoselective for the formation of β-nucleosides. sci-hub.seresearchgate.netresearchgate.net This approach is fundamental for creating 7-deazapurine 2'-deoxyribonucleosides. researchgate.netresearchgate.net For instance, the glycosylation of 7-deazapurine derivatives with stereochemically defined sugar chlorides proceeds via the pyrrolyl anion, leading selectively to N-9 glycosylated products. sci-hub.seresearchgate.net

Regioselective halogenation, often a precursor to cross-coupling reactions, is another key strategy. Selective halogenation can be performed on either the nucleobase or the pre-formed nucleoside using N-halosuccinimides. sci-hub.seresearchgate.net The position of halogenation can be directed by existing substituents; for example, an unprotected 2-amino group can promote di-bromination at both the 7- and 8-positions. researchgate.net

In the context of substitutions on the pyrimidine (B1678525) ring, regioselectivity can be controlled by reaction conditions. For example, in the synthesis of 2,6-diaryl-7-deazapurine ribonucleosides via two consecutive Suzuki reactions, the first coupling at position 6 can be achieved selectively by using a slight excess (1.1 equivalents) of boronic acid and a short reaction time. imtm.cz

C–H Imidation Reactions and Regioselectivity at Position 8

Direct C–H functionalization is a powerful tool for modifying the 7-deazapurine core without the need for pre-installed functional groups like halogens. A notable example is the ferrocene-catalyzed C–H imidation of 7-deazapurines (pyrrolo[2,3-d]pyrimidines) using N-imidyl peroxyesters. nih.govpasteur.frfigshare.comresearchgate.net This reaction demonstrates remarkable regioselectivity, occurring exclusively at the C-8 position of the 7-deazapurine scaffold. nih.govfigshare.comresearchgate.netacs.org This method leads to the formation of various 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives. nih.govresearchgate.netresearchgate.net

The reaction is generally applicable to 6-chloro-, 6-substituted, and 9-protected deazapurines. acs.org For instance, 6-phenyl-, 6-methyl-, and 6-chloro-substituted deazapurines react smoothly to yield the desired 8-imidated products. nih.gov However, the protocol is not compatible with certain related structures, such as deazaadenine or 9-unsubstituted 7-deazapurines. acs.org

Research has been conducted to optimize this transformation. The general procedure involves reacting the 7-deazapurine substrate with a perester in the presence of ferrocene (B1249389) in a solvent like dichloromethane (B109758) (DCM) at elevated temperatures. nih.gov

Table 1: Ferrocene-Catalyzed C–H Imidation of 6-Ph-9-Bn-7-Deazapurine

Substrate Reagent Catalyst Conditions Product Yield Reference
6-Phenyl-9-benzyl-7-deazapurine N-Succinimidyl Peroxyester Ferrocene DCM, 50 °C, 5 h 8-Succinimidyl-6-phenyl-9-benzyl-7-deazapurine 30-37% nih.gov
6-Phenyl-9-benzyl-7-deazapurine N-Phthalimidyl Peroxyester Ferrocene DCM, 50 °C, 5 h 8-Phthalimidyl-6-phenyl-9-benzyl-7-deazapurine Moderate nih.govresearchgate.net
6-Phenyl-9-benzyl-7-deazapurine N-Naphthalimidyl Peroxyester Ferrocene DCM, 50 °C, 5 h 8-Naphthalimidyl-6-phenyl-9-benzyl-7-deazapurine Moderate nih.govresearchgate.net

This table summarizes the typical outcomes of the C-H imidation reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of this compound and its analogues. This reaction involves the displacement of a leaving group (typically a halogen) on the electron-deficient pyrimidine ring by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com

In the synthesis of 7-deazapurine derivatives, SNAr is frequently used to introduce substituents at the C2, C4 (equivalent to C6 in purine (B94841) numbering), and C6 positions. For instance, the synthesis of 4-N-substituted derivatives of tubercidin (B1682034) can be achieved by SNAr displacement of a 4-fluoro group with a benzylamine. nih.gov Similarly, anilines can react with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under acidic conditions to yield 4-anilino derivatives. ntnu.no

A particularly interesting application is the regioselective SNAr on di-substituted precursors. Studies on 9-alkylated-2,6-diazido-7-deazapurines have shown that reaction with secondary amines like pyrrolidine (B122466) or piperidine (B6355638) occurs with high regioselectivity at the C-2 position. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov This C-2 selectivity in the 7-deazapurine series is more pronounced than in the corresponding purine series. beilstein-journals.orgnih.gov The resulting 2-amino-6-azido-7-deazapurine intermediates are valuable precursors for further derivatization via click chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov This high regioselectivity allows for a sequential one-pot process combining SNAr and CuAAC reactions to produce target compounds directly from the diazide starting material. beilstein-journals.orgnih.gov

Suzuki Cross-Coupling Reactions for Core Construction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, widely applied in the synthesis of substituted 7-deazapurines. This palladium-catalyzed reaction typically couples a halide (or triflate) with a boronic acid or ester. researchgate.netatlanchimpharma.com

This methodology is extensively used to introduce aryl and heteroaryl substituents onto the 7-deazapurine core. For example, a variety of 6-(het)aryl-7-deazapurine bases have been prepared in a single step through aqueous Suzuki-Miyaura cross-coupling reactions of 6-chloro-7-deazapurines with various (het)arylboronic acids. researchgate.netnih.gov This approach is also applicable to unprotected nucleosides, highlighting the mildness of the aqueous-phase catalytic system (e.g., Pd(OAc)₂/TPPTS). nih.gov

Furthermore, the Suzuki reaction can be part of a sequential functionalization strategy. For instance, Ir-catalyzed C-H borylation at the C-8 position of a 7-deazapurine, followed by a Suzuki coupling with aryl halides, provides an alternative and often higher-yielding route to 8-arylated products compared to direct C-H arylation. mdpi.com A library of 6-substituted-7-aryl-7-deazapurine nucleosides was prepared from a 6-chloro-7-iodo-7-deazapurine derivative, where the 7-aryl group was introduced via Suzuki coupling. nih.gov

Table 2: Applications of Suzuki Coupling in 7-Deazapurine Synthesis

Precursor Coupling Partner Product Type Key Feature Reference
6-Chloro-7-deazapurines (Het)arylboronic acids 6-(Het)aryl-7-deazapurine bases Aqueous, single-step synthesis researchgate.net
6-Chloro-7-deazapurine nucleosides (Het)arylboronic acids 6-(Het)aryl-7-deazapurine nucleosides Aqueous phase, unprotected nucleosides nih.gov
8-Boryl-7-deazapurines Aryl halides 8-Aryl-7-deazapurine bases Sequential C-H borylation/Suzuki coupling mdpi.com
7-Iodo-7-deazapurine nucleosides (Het)arylboronic acids 7-(Het)aryl-7-deazapurine nucleosides Functionalization at C-7 nih.gov

This table showcases the versatility of the Suzuki cross-coupling reaction in modifying the 7-deazapurine scaffold.

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) for Derivatization

The Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," is a highly efficient and bio-orthogonal reaction used for the derivatization of 7-deazapurine scaffolds. glenresearch.comseela.net This reaction forms a stable 1,2,3-triazole ring by joining a terminal alkyne and an azide. glenresearch.com

In the context of 7-deazapurines, CuAAC is used to attach a wide array of functional molecules, including fluorescent labels. nih.govnih.gov The necessary alkyne or azide functionality is typically introduced at the C7 or C8 position of the deazapurine ring. nih.govglenresearch.com The 7-position is considered ideal for introducing functionalities as it lies in the major groove of DNA when incorporated as a nucleoside, providing steric freedom. glenresearch.comglenresearch.com

Synthetic strategies often involve the initial preparation of an alkynyl- or azido-7-deazapurine. For example, 7-alkynyl derivatives can be synthesized via Sonogashira cross-coupling, which are then used in CuAAC reactions. nih.gov Alternatively, 8-bromotoyocamycin can undergo nucleophilic aromatic substitution with sodium azide to yield 8-azidotoyocamycin, a substrate for subsequent click reactions. nih.govnih.gov

As mentioned previously, CuAAC is powerfully combined with SNAr in sequential one-pot processes. beilstein-journals.orgnih.gov Starting from 2,6-diazido-7-deazapurines, a regioselective SNAr with an amine at C-2 yields a 2-amino-6-azido intermediate, which is then subjected to a CuAAC reaction at the 6-azido position to generate fluorescent 2-amino-6-triazolyl-7-deazapurine derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov

N-Alkylation and Glycosylation Strategies for Nucleoside Analogues

The synthesis of 7-deazapurine nucleoside analogues involves the crucial steps of N-alkylation or N-glycosylation of the heterocyclic base. These reactions attach alkyl chains or sugar moieties, respectively, to the nitrogen atoms of the purine-like core.

N-alkylation of the pyrrolo[2,3-d]pyrimidine scaffold is typically achieved by reacting the heterocycle with an alkyl halide in the presence of a base such as NaH or K₂CO₃ in a polar aprotic solvent like DMF. researchgate.netresearchgate.net This reaction can produce a mixture of N-9 and N-7 alkylated isomers. nih.gov The major N-9 isomer can usually be separated by chromatography. nih.gov An alternative method is the Mitsunobu reaction, using an alcohol, triphenylphosphine (B44618) (Ph₃P), and a reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which also tends to favor the N-9 product. nih.gov

Glycosylation is the process of attaching a sugar moiety to the nucleobase to form a nucleoside. For 7-deazapurines, the nucleobase anion glycosylation method is highly effective, proceeding regioselectively at the N-9 position to give the desired β-anomer. sci-hub.seresearchgate.net Another common method is the Vorbrüggen glycosylation, which involves reacting a silylated heterocycle with an acylated sugar derivative in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nii.ac.jpcuni.czresearchgate.net The regioselectivity of Vorbrüggen glycosylation can sometimes be sensitive to reaction conditions; for instance, using an excess of Lewis acid can lead to the formation of undesired N-8 isomers in certain 8-aza-7-deazapurine systems. nii.ac.jp The presence of benzyl (B1604629) protecting groups on the pyrimidine ring can create steric hindrance that helps ensure the regioselectivity of enzymatic glycosylation. mdpi.com

Mitsunobu Reactions in Scaffold Assembly

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives through a redox-condensation mechanism. mdpi.comorganic-chemistry.org This reaction typically involves an alcohol, a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comorganic-chemistry.orgorganic-synthesis.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis. organic-chemistry.orgthieme-connect.de

In the context of 7-deazapurine chemistry, the Mitsunobu reaction is effectively employed for the N-alkylation of the heterocyclic scaffold. beilstein-journals.org This method provides an alternative to classical alkylation using alkyl halides and a base. In a typical procedure, the 7-deazapurine heterocycle acts as the nucleophile, reacting with an alcohol in the presence of PPh₃ and DIAD. beilstein-journals.orgnih.gov This approach, however, often yields a mixture of N(9)- and N(7)-alkylated isomers, with the N(9) product generally being the major isomer. beilstein-journals.org The separation of these regioisomers is typically accomplished through column chromatography. beilstein-journals.org The reaction is valued for its mild conditions and applicability to a wide range of alcohols. mdpi.combeilstein-journals.org

Table 1: Comparison of Alkylation Methods for Purine Scaffolds This table provides a generalized comparison based on findings for purine and deazapurine systems.

MethodReagentsTypical ConditionsYield (N(9)-isomer)Key Features
Classical AlkylationAlkyl halide, NaHMeCN or DMF, 1-3 days, 20–55 °C48% - 52%Long reaction times, suboptimal yields. beilstein-journals.org
Mitsunobu ReactionAlcohol, PPh₃, DIADAnhydrous THF, 1-1.5 h, 0→20 °C~66%Faster reaction, higher yields, produces N(7) isomer as byproduct. beilstein-journals.org

Functionalization and Derivatization Strategies

Following the assembly of the core 7-deazapurine structure, subsequent functionalization is key to creating specific analogues like this compound and related derivatives. These strategies focus on introducing substituents at various positions on the heterocyclic ring system.

The introduction of cyclic amino groups, such as the pyrrolidino moiety at the C6 position, is a critical step in the synthesis of this compound. This transformation is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The process typically starts with a 6-chloro-7-deazapurine derivative, which serves as the electrophilic substrate. rsc.orgnih.gov

The reaction involves treating the 6-chloro-7-deazapurine with a cyclic amine, like pyrrolidine. nih.gov In the synthesis of more complex derivatives, this substitution is performed on a precursor molecule. For instance, in the creation of certain bis-purine derivatives, a 6-chloropurine (B14466) is first converted to a 6-pyrrolidino-substituted purine before subsequent reactions are carried out. nih.gov Studies on related diazidopurine systems have shown that SNAr reactions with secondary amines like pyrrolidine can exhibit high regioselectivity, which is a significant advantage in multi-step syntheses. nih.gov In one reported synthesis, the reaction of (R)-N-Boc-3-aminopyrrolidine with 6-chloro-7-deazapurine under basic conditions (K₂CO₃ in refluxing water) successfully yielded the corresponding 6-pyrrolidino-substituted product. rsc.org

The 7-position of the 7-deazapurine scaffold, located on the five-membered pyrrole ring, is an ideal site for introducing structural modifications. seela.net Halogenated 7-deazapurines, particularly 7-iodo and 7-bromo derivatives, are versatile intermediates for this purpose. seela.netresearchgate.net These intermediates are typically synthesized and then subjected to palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents. seela.net

Commonly used cross-coupling reactions include the Suzuki and Sonogashira reactions. seela.netimtm.cz

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the 7-halo-7-deazapurine with an organoboron compound, such as a boronic acid or ester. uantwerpen.benih.gov This method is widely used to introduce aryl and hetaryl groups at the 7-position. imtm.cznih.gov

Sonogashira Coupling: This reaction is employed to install alkynyl groups at the 7-position by coupling the 7-iodo derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. seela.netimtm.cz

This two-step sequence—halogenation followed by cross-coupling—provides a robust and flexible strategy for creating libraries of 7-substituted 7-deazapurine analogues with significant structural diversity. seela.netuantwerpen.be

The synthesis of molecules containing two heterocyclic units, known as bis- or dimeric systems, requires the use of linker moieties to connect the two scaffolds. The nature of the linker can significantly influence the synthesis and properties of the final compound. mdpi.com In the context of 7-deazapurines, various aliphatic and π-electron-rich aromatic linkers have been explored to create symmetric bis-pyrrolo[2,3-d]pyrimidines. mdpi.com

A prevalent method for constructing these dimeric systems is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.commdpi.com The general synthetic strategy involves:

Functionalizing the 7-deazapurine scaffold with an azide group, often via an ethylazido linker attached to the nitrogen of the pyrrole ring. mdpi.com

Reacting the resulting heterocyclic azide with a bis-alkyne that serves as the linker. mdpi.com

The choice of linker and reaction conditions can affect the efficiency and outcome of the cycloaddition. For example, in the synthesis of bis-triazole dimers from a 6-chloro-7-deazapurine azide, using certain linkers like 4,4′-bis(propynyloxy)-1,1′-biphenyl sometimes yields corresponding mono-triazole analogues as byproducts, in addition to the desired bis-dimers. mdpi.com The use of ultrasound irradiation has been shown to shorten reaction times and improve the efficiency of CuAAC reactions, leading exclusively to the formation of symmetric bis-heterocycles. nih.govmdpi.com

Table 2: Examples of Linkers Used in the Synthesis of Bis-heterocycles This table is based on linkers used with 7-deazapurine and purine systems.

Linker Structure NameLinker TypeAssociated ReactionReference
1,4-Bis(prop-2-yn-1-yloxy)benzeneAromaticCuAAC mdpi.com
4,4′-Bis(prop-2-yn-1-yloxy)-1,1′-biphenylAromaticCuAAC mdpi.com
1,6-HeptadiyneAliphaticCuAAC mdpi.com
1,7-OctadiyneAliphaticCuAAC mdpi.com

Biological Activities and Pharmacological Profiles

Anticancer and Cytostatic Activities

Derivatives of the 7-deazapurine nucleus have demonstrated significant potential as anticancer agents, exhibiting a range of activities from inhibiting cell proliferation to inducing programmed cell death.

The antiproliferative activity of 7-deazapurine derivatives has been documented against a variety of human cancer cell lines. While specific data for 6-Pyrrolidino-7-deazapurine is not extensively detailed in publicly available literature, the broader class of pyrrolo[2,3-d]pyrimidine compounds shows significant cytotoxic effects. For instance, various novel synthesized pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their in-vitro cytotoxicity against multiple cancer cell lines. nih.gov These compounds are designed to target multiple tyrosine kinases, which are key regulators of cell proliferation. nih.gov

The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Studies on related structures provide insight into the potential of this chemical class. For example, certain pyrazole (B372694) derivatives have shown potent activity against breast cancer cell lines, and spiro-pyridine derivatives have demonstrated efficacy against colorectal adenocarcinoma cells. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Pyrrolidine (B122466) and Spiro-Pyridine Derivatives This table presents data for compounds structurally related to the this compound class to illustrate the general anticancer potential of such heterocyclic systems.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-pyridine derivative 5Caco-2 (Colorectal)9.78 ± 0.70 nih.gov
Spiro-pyridine derivative 7Caco-2 (Colorectal)7.83 ± 0.50 nih.gov
Spiro-pyridine derivative 8HepG-2 (Liver)8.42 ± 0.70 nih.gov
Icotinib derivative 3lDrug-resistant NSCLC<10 researchgate.net

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Compounds containing the 7-deazapurine scaffold are being explored for their ability to trigger this process in cancer cells. nih.gov The apoptotic process is a regulated cellular suicide mechanism that is essential for normal tissue development and homeostasis and is often dysregulated in cancer.

Research into related compounds indicates that they can induce apoptosis through various signaling pathways. For example, the anticancer activity of certain gold(III) complexes is linked to their ability to induce apoptosis, as demonstrated by Annexin V staining in MCF-7 breast cancer cells. mdpi.com Similarly, some novel spiro-pyridine derivatives not only show antiproliferative activity but also activate pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins like Bcl-2. nih.gov While direct studies on this compound are limited, the established pro-apoptotic potential of the broader 7-deazapurine and pyrrolidine classes suggests a promising area for future investigation. researchgate.netnih.gov

The cell cycle is a series of events that leads to cell division and replication. Cell cycle checkpoints are control mechanisms that ensure the proper progression through the cycle and are often defective in cancer cells, leading to uncontrolled proliferation. nih.gov The inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (Cdks), is a major target in cancer therapy.

While specific studies detailing the effects of this compound on cell cycle checkpoints are not prominent, related heterocyclic compounds have been shown to mediate their anticancer effects through cell cycle arrest. For instance, certain pyridopyrimidine derivatives, which are structurally related to deazapurines, can cause cell cycle arrest. nih.gov Some flavonoids have been shown to induce G2/M phase cell cycle arrest in cervical cancer cells by down-regulating the expression of CDK1, cyclin B1, and cdc25C. frontiersin.org The p38 MAPK signaling pathway, which is involved in cell cycle arrest, has also been identified as a target for some anticancer compounds. mdpi.com These findings suggest that the 7-deazapurine scaffold could potentially be functionalized to create derivatives that modulate cell cycle checkpoint pathways.

The ultimate test of a potential anticancer agent is its efficacy in a living organism. In vivo studies, often utilizing xenograft models where human tumors are grown in immunodeficient mice, are crucial for evaluating the therapeutic potential of a compound. mdpi.comnih.govcertisoncology.com

Antiviral Activities

The 7-deazapurine nucleus is also a privileged scaffold for the development of antiviral agents, particularly against RNA viruses. Many sugar-modified derivatives of 7-deazapurine nucleosides have been identified as potent antivirals. nih.gov

Derivatives of 7-deazapurine have shown a broad spectrum of activity against several medically important RNA viruses. The mechanism often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. nih.gov

Hepatitis C Virus (HCV): Numerous 7-deazapurine nucleoside analogues have been synthesized and evaluated for their anti-HCV activity. nih.govnih.gov Specifically, 2′-C-methyl-7-deazapurine nucleosides have demonstrated potent inhibitory effects in HCV replicon systems. nih.gov The triphosphate forms of these nucleosides are potent inhibitors of the HCV NS5B polymerase. nih.gov

Influenza Virus: Pyrrolidine derivatives have been investigated as inhibitors of the influenza virus neuraminidase (NA), an essential enzyme for the release of progeny virions from infected cells. nih.govnih.gov While not 7-deazapurines, these findings highlight the potential of the pyrrolidine moiety in antiviral drug design. Other compounds have shown activity against influenza A strains, including H1N1. researchgate.netmdpi.com

Dengue Virus (DENV): Nucleoside analogs featuring a 7-deaza-adenine base have been found to possess potent and selective anti-DENV activity across all serotypes. nih.gov These compounds are believed to target the viral RdRp. researchgate.netmdpi.com Mouse studies have confirmed the anti-DENV activity of these nucleoside analogs. nih.gov

Poliovirus and Rhinovirus: These viruses belong to the picornavirus family. While specific data for this compound is scarce, broad-spectrum antipicornavirus agents have been developed. nih.govmdpi.com For instance, rupintrivir (B1680277) shows potent in vitro activity against polioviruses and rhinoviruses. mdpi.com Other compounds have been found to inhibit the uncoating of these viruses. nih.gov

Ebola Virus (EBOV): The search for effective Ebola treatments has identified several small molecule inhibitors. mdpi.comnih.govmdpi.comnih.gov While specific 7-deazapurine derivatives are not highlighted as lead candidates in the provided results, the general class of nucleoside analogs, such as BCX4430 and GS-5734, which inhibit the viral RNA polymerase, are under investigation. nih.gov

Enterovirus: A series of compounds have been identified with broad-spectrum activity against enteroviruses, including Coxsackie virus and enterovirus-71. researchgate.net These compounds have been shown to act by inhibiting a host lipid kinase, PI4KIIIβ, which is essential for viral replication. researchgate.net

Table 2: Antiviral Activity of Selected 7-Deazapurine and Related Compounds

Compound/ClassVirusTarget/MechanismActivity Metric (EC50/IC50)Reference
7-vinyl-7-deaza-adenine nucleosideHCVNS5B PolymeraseEC90 = 7.6 µM nih.gov
2'-C-methyl-7-deaza-7-fluoro-adenine nucleosidesDengue Virus (DENV)RNA-dependent RNA polymerasePotent and selective activity nih.gov
RupintrivirPoliovirus3C ProteaseEC50 = 5-40 nM mdpi.com
PGGRhinovirus-2Viral Entry/ReplicationIC50 = 11.56 µM nih.gov
GS-5734 (Remdesivir)Ebola VirusRNA PolymeraseEC50 = 0.086–0.14 µM nih.gov

Antiparasitic Activities

Derivatives of 7-deazapurine have demonstrated significant antiparasitic activity, particularly against kinetoplastid parasites, which are responsible for diseases such as Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania species), and human African trypanosomiasis (Trypanosoma brucei). researchgate.netmdpi.com

Studies on various 6-substituted and 7-substituted 7-deazapurine nucleosides have revealed potent, often submicromolar or nanomolar, activity against different species and life-cycle stages of these parasites. For instance, certain 7-methyl-7-deazapurine ribonucleosides displayed significant activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense. researchgate.net Similarly, modifications on the 7-deazapurine core have led to the identification of analogues with broad-spectrum activity against T. cruzi, Leishmania infantum, and T. brucei species. nih.gov

The following table summarizes the activity of selected 7-deazapurine analogues against various kinetoplastid parasites, illustrating the potential of this chemical scaffold.

Compound ClassTarget ParasiteReported Activity Level
7-Methyl-7-deazapurine ribonucleosidesTrypanosoma brucei bruceiSubmicromolar to nanomolar
7-Methyl-7-deazapurine ribonucleosidesTrypanosoma brucei gambienseSubmicromolar to nanomolar
7-Modified 6-methyl tubercidin (B1682034) derivativesTrypanosoma cruziLow to submicromolar
7-Modified 6-methyl tubercidin derivativesLeishmania infantumLow to submicromolar
7-Modified 6-methyl tubercidin derivativesTrypanosoma brucei rhodesienseLow to submicromolar

Kinetoplastid parasites are incapable of synthesizing purines de novo and are therefore entirely dependent on salvaging preformed purines from their host for the synthesis of their nucleic acids. pensoft.netfrontiersin.org This fundamental metabolic vulnerability makes the enzymes and transporters of the purine (B94841) salvage pathway attractive targets for chemotherapeutic intervention. nih.govpensoft.net

Purine analogues, such as 7-deazapurine derivatives, can act as "subversive substrates." pensoft.net They are recognized and taken up by the parasite's purine transporters and are subsequently metabolized by the salvage pathway enzymes. researchgate.net This process can lead to the formation of toxic nucleotide analogues that disrupt DNA, RNA, and other essential metabolic functions, ultimately leading to parasite death. nih.gov The dependence of these parasites on purine salvage provides a therapeutic window, as host cells can often rely on de novo purine synthesis, making them less susceptible to the effects of these analogues. pensoft.net The efficacy of 7-deazapurine nucleosides against trypanosomatids is largely attributed to their ability to exploit and interfere with this essential metabolic pathway. nih.govmdpi.com

Antimicrobial and Anti-inflammatory Activities

The broader families of pyrrolidine and deazapurine derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. Pyrrolidine scaffolds are integral to various synthetic molecules explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, certain 7-deazapurine analogues have been screened for antimicrobial activity, with some showing moderate effects against bacteria like Staphylococcus aureus and mycobacteria. nih.govmdpi.com

Regarding anti-inflammatory action, research has often focused on related heterocyclic systems. For example, pyrazolopyranopyrimidines and other pyrazolo[1,5-a]quinazoline derivatives have been tested as anti-inflammatory agents, with some compounds showing the ability to reduce inflammation in preclinical models. frontiersin.org However, specific studies detailing the antimicrobial or anti-inflammatory properties of this compound itself are not extensively covered in the reviewed scientific literature.

Other Reported Biological Actions (e.g., Anti-hyperglycemic, Neuropharmacological, Antioxidant)

While the primary focus of research on 6-substituted 7-deazapurine derivatives has been on their antiparasitic and potential antiviral activities, related heterocyclic structures have been explored for other pharmacological effects.

Anti-hyperglycemic Activity: Certain related nitrogen-containing heterocyclic compounds, such as azolopyrimidine derivatives, have been investigated for their potential as antidiabetic agents. nih.gov The mechanism explored for some of these analogues includes the prevention of advanced glycation end-product (AGEs) formation, which is associated with diabetic complications. nih.gov However, there is no specific data available on the anti-hyperglycemic activity of this compound.

Neuropharmacological Activity: Scientific literature from the conducted searches did not provide information regarding the neuropharmacological activities of this compound.

Antioxidant Activity: The antioxidant potential of various heterocyclic scaffolds has been a subject of interest. For instance, derivatives of 6-aminoquinoline (B144246) have been synthesized and shown to possess free radical scavenging activity. echemcom.com Nevertheless, specific studies evaluating the antioxidant properties of this compound were not found in the reviewed literature.

Molecular Mechanisms of Action and Target Identification

Enzymatic Inhibition Profiles

The interaction of 6-Pyrrolidino-7-deazapurine with various enzymes has been a subject of scientific inquiry to elucidate its biological activity. The subsequent subsections outline the compound's known inhibitory or modulatory effects on specific enzymatic targets.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their inhibition is a key mechanism for many therapeutic agents. The activity of this compound has been evaluated against several protein kinases.

While the broader class of pyrazoloadenines has been investigated for protein kinase inhibition, specific inhibitory data for this compound against RET kinases, JAK1, JAK2, CLK2, and TTK is not extensively detailed in the currently available literature. For instance, a fragment-based approach to identify pyrazoloadenine inhibitors of the RET oncoprotein led to the development of potent compounds, but the specific activity of the 6-pyrrolidino derivative was not the focus of the study. Similarly, while various inhibitors have been developed for JAK1 and JAK2, the specific contribution of the this compound scaffold is not well-defined in public research. The same applies to the TTK and CLK2 kinases, where other chemical entities have been the primary focus of inhibition studies.

Adenosine (B11128) Kinase Modulation

Inhibition of Epigenetic Enzymes

Epigenetic modifications are critical for gene expression regulation, and enzymes involved in these processes are important therapeutic targets. The inhibition of DOT1L, a histone H3 lysine 79 methyltransferase, is a key area of cancer research. Currently, there is a lack of specific published data on the inhibitory profile of this compound against DOT1L and its subsequent effect on histone H3 lysine 79 methylation.

Nucleoside Transporter Inhibition

The human Equilibrative Nucleoside Transporter 1 (hENT1) is essential for the transport of nucleosides and nucleoside analog drugs across cell membranes. An investigation into the inhibitory effects of this compound on hENT1 has not been specifically reported in the available scientific literature.

Modulation of Other Enzyme Targets

The broader enzymatic inhibition profile of this compound has been a subject of preliminary investigation. However, detailed and specific inhibitory data for this compound against Carbonic Anhydrase-II, Phosphodiesterase-I, Xanthine Oxidase, α-Glucosidase, β-Glucuronidase, Alkaline Phosphatase, and RIPK1 are not available in the current body of scientific literature. While some pyrazoloadenine derivatives have shown activity against kinases like RIPK1, the specific action of the 6-pyrrolidino variant remains to be characterized.

Interference with Nucleic Acid Synthesis and Function

As a purine (B94841) analog, this compound has the potential to interfere with nucleic acid synthesis and function. This can occur through various mechanisms, such as the inhibition of enzymes involved in nucleotide metabolism or by being incorporated into DNA or RNA, leading to chain termination or altered nucleic acid structure and function. However, specific studies detailing the precise mechanisms by which this compound interferes with nucleic acid synthesis and function have not been found in the reviewed scientific literature.

Incorporation into RNA and DNA

While direct evidence for the incorporation of this compound into nucleic acids is not available, studies on analogous 7-hetaryl-7-deazaadenosines suggest a potential mechanism. These related compounds are known to be activated within cancer cells through phosphorylation. nih.gov Once converted to their triphosphate forms, they can act as substrates for cellular polymerases and become incorporated into both RNA and DNA. nih.gov This incorporation is a key step in their cytotoxic mechanism. Given the structural similarities, it is plausible that this compound could follow a similar pathway of metabolic activation and subsequent integration into nucleic acid chains. The substitution at the 6-position with a pyrrolidino group may, however, influence the efficiency of this process.

Inhibition of Proteosynthesis

The incorporation of analogous 7-hetaryl-7-deazaadenosines into RNA has been shown to result in the inhibition of protein synthesis (proteosynthesis). nih.gov This disruption of the translational machinery is a significant contributor to the cytotoxic effects of these compounds. Should this compound be incorporated into RNA, it is conceivable that it would similarly interfere with ribosome function and protein elongation, leading to a shutdown of cellular protein production. However, without direct experimental data, this remains a hypothesized mechanism. The mechanism of action for 6-hetaryl-7-deazapurine ribonucleosides, a class of compounds more closely related to the subject of this article, has not yet been fully elucidated. nih.gov

Induction of DNA Damage

For 7-hetaryl-7-deazaadenosine analogs, their incorporation into the DNA backbone is a critical event that leads to the induction of DNA damage. nih.gov This damage can trigger cell cycle arrest and apoptosis. The presence of the modified base within the DNA helix can disrupt its structure and interfere with the processes of replication and transcription, ultimately signaling for cellular destruction. It is plausible that if this compound is integrated into DNA, it would also act as a lesion, initiating the DNA damage response pathway.

Impact on Base-Pairing in DNA/RNA

The 7-deazapurine scaffold itself, where the N7 atom of the purine ring is replaced by a carbon atom, is known to alter the electronic properties of the nucleobase, which can lead to derivatives with increased stability in base-pairing within DNA and RNA duplexes. nih.gov However, the introduction of a substituent at the C6 position can have a significant impact on the formation of canonical Watson-Crick base pairs. Depending on the size and nature of the substituent, it can sterically hinder or alter the hydrogen bonding pattern with the complementary base. The pyrrolidino group at the 6-position of the 7-deazapurine ring is a bulky substituent that would likely disrupt standard base-pairing, potentially leading to mismatches or local distortions in the nucleic acid structure.

Cellular Signaling Pathway Modulation

There is currently no available scientific literature detailing the specific effects of this compound on cellular signaling pathways. The following sections outline major pathways that are often modulated by nucleoside analogs, but it must be emphasized that the interaction of this compound with these pathways has not been investigated.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, differentiation, and apoptosis. To date, no studies have reported on the modulation of the JAK/STAT pathway by this compound.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. There is no current research available that has examined the effects of this compound on the PI3K/Akt/mTOR signaling cascade.

Ras/Raf/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. wikipedia.orgnih.gov This pathway is fundamental in regulating cellular processes such as proliferation, differentiation, and survival. It is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase Ras. wikipedia.orgnih.gov Activated Ras then recruits and activates the Raf kinase, initiating a phosphorylation cascade through MEK1/2 and ultimately ERK1/2. nih.govmdpi.com

Direct studies detailing the effects of this compound on the Ras/Raf/ERK pathway are not extensively available. However, research into the broader 7-deazapurine class of compounds has focused on their development as protein kinase inhibitors. mdpi.comnih.gov Notably, some 7-deazapurine derivatives have been designed to target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), an upstream activator of the Ras/Raf/ERK pathway. mdpi.comnih.govbio-rad.com Inhibition of VEGFR2 would prevent the initial signal that leads to Ras activation, thereby suppressing the entire downstream cascade. This suggests a potential, albeit indirect, mechanism by which this compound could modulate Ras/Raf/ERK signaling, assuming it shares the kinase inhibitory properties of its chemical relatives.

Table 1: Key Components of the Ras/Raf/ERK Signaling Pathway

Protein Family Specific Kinases Role in Pathway Potential Interaction with 7-Deazapurine Derivatives
Receptor Tyrosine Kinase VEGFR2, EGFR Initiates the signaling cascade upon ligand binding. Potential inhibition by 7-deazapurine derivatives.
Serine/Threonine Kinase A-Raf, B-Raf, C-Raf Activated by Ras; phosphorylates MEK. Downstream target; activity may be reduced by upstream inhibition.
Dual-Specificity Kinase MEK1, MEK2 Phosphorylates and activates ERK. Downstream target; activity may be reduced by upstream inhibition.

PLC-γ/PKC Pathway

The Phospholipase C-gamma (PLC-γ)/Protein Kinase C (PKC) pathway is another crucial signaling route activated by receptor tyrosine kinases like VEGFR2. nih.govresearchgate.net Upon activation, VEGFR2 recruits and phosphorylates PLC-γ. bio-rad.comnih.gov Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netfrontiersin.org DAG, in turn, activates members of the PKC family of serine/threonine kinases, which regulate a multitude of cellular functions. nih.gov

As with the Ras/Raf/ERK pathway, there is a lack of direct research on the interaction between this compound and the PLC-γ/PKC pathway. The mechanistic link is again hypothesized through the potential inhibition of upstream RTKs like VEGFR2 by the broader 7-deazapurine class. mdpi.comnih.gov By inhibiting VEGFR2, a 7-deazapurine compound would prevent the recruitment and activation of PLC-γ, thereby blocking the production of DAG and subsequent activation of PKC. nih.govnih.gov Furthermore, some studies have noted that certain 7-deazapurine nucleosides can target PKC directly. This points to a second, more direct potential mechanism where compounds of this class could inhibit PKC activity, although this has not been specifically confirmed for this compound.

Table 2: Key Components of the PLC-γ/PKC Signaling Pathway

Protein Class Role in Pathway Potential Interaction with 7-Deazapurine Derivatives
VEGFR2 Receptor Tyrosine Kinase Activates PLC-γ upon ligand binding. Potential upstream inhibition by 7-deazapurine derivatives.
PLC-γ Enzyme (Phospholipase) Hydrolyzes PIP2 to generate DAG and IP3. Activation may be blocked by upstream RTK inhibition.

Activation of Cyclic Nucleotide-Regulated Ion Channels and cAMP-Dependent Protein Kinase

Cyclic nucleotide-regulated ion channels are a family of non-selective cation channels that are directly gated by the binding of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.goved.ac.uk These channels are vital for signal transduction in processes such as vision and olfaction. ed.ac.uk Currently, there is no available research linking this compound or related 7-deazapurine compounds to the modulation of these ion channels.

cAMP-dependent protein kinase, also known as Protein Kinase A (PKA), is a key enzyme in the cAMP signaling pathway. It is activated when intracellular cAMP levels rise, leading to the phosphorylation of numerous substrate proteins that regulate diverse cellular processes. General studies on the biological activities of 7-deazapurine nucleosides have indicated that some members of this class can target PKA. This suggests a plausible mechanism where 7-deazapurine derivatives, potentially including this compound, could act as inhibitors of PKA. Such inhibition would disrupt cAMP-mediated signaling pathways. However, specific studies are required to validate this hypothesis for this compound and to determine the nature and potency of such an interaction.

Table 3: Compounds Mentioned

Compound Name
This compound
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)

Structure Activity Relationship Sar Studies

Influence of the Pyrrolidine (B122466) Substituent at C6

The nature of the substituent at the C6 position of the 7-deazapurine core is a critical determinant of biological activity. Studies have shown that the pyrrolidine ring at this position often confers potent biological effects.

In a series of bis- and mono-pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives, the introduction of a 6-pyrrolidinyl group on the purine scaffold led to marked, albeit non-specific, inhibitory effects on cancer cell lines. nih.gov Specifically, a bis-purine derivative featuring a 6-pyrrolidinyl substituent and a 4,4′-bis(oxymethylene)biphenyl linker exhibited significant activity against the HeLa cell line. nih.gov This suggests that the pyrrolidine moiety contributes favorably to the antiproliferative properties of these compounds. nih.gov

The following table summarizes the impact of C6 substituents on the antiproliferative activity of certain 7-deazapurine analogs.

Compound TypeC6-SubstituentLinkerObserved ActivityReference
Bis-purinePyrrolidinyl4,4′-bis(oxymethylene)biphenylHigh activity on HeLa cells (IC50 = 7.4 µM) nih.gov
Bis-purinePiperidinyl4,4′-bis(oxymethylene)biphenylHigh activity on HeLa cells (IC50 = 3.8 µM) nih.gov
Bis-purineAminoVariousNo inhibitory activity (IC50 > 100 µM) nih.gov

Role of Substituents at C7

The C7 position of the 7-deazapurine nucleus offers a valuable site for modification, significantly impacting the biological profile of the resulting derivatives. nih.gov The replacement of the N7 atom in purines with a carbon atom to form the 7-deazapurine scaffold makes the five-membered ring more electron-rich and allows for the introduction of various substituents at C7. nih.gov

Research has demonstrated that a wide array of substituents at this position can modulate activity against various targets, including cancer cells and pathogenic organisms. For instance, in the context of antitrypanosomal agents, modifications at the C7 position of 3'-deoxy-7-deazapurine nucleoside analogues were well-tolerated, with halogenated derivatives displaying highly potent in vitro activity. ugent.beacs.orgnih.gov Specifically, chloro, bromo, and iodo substitutions resulted in compounds with excellent potency against Trypanosoma brucei. ugent.be In contrast, trifluoromethyl and trifluoromethylthio substituents led to a significant decrease in activity. ugent.be Small, linear carbon-based substituents like ethynyl (B1212043) also conferred high in vitro activity. ugent.be

In the realm of anticancer research, 7-hetaryl-7-deazaadenosines have emerged as promising cytostatic agents. nih.gov These compounds are activated in cancer cells through phosphorylation and subsequent incorporation into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage. nih.gov The nature of the aryl or hetaryl group at C7 is crucial for this activity. For example, 7-phenylsulfanyl- or 7-(2-thienyl)sulfanyl-7-deazapurine bases have shown micromolar cytostatic activities. researchgate.net

The following table provides a summary of the influence of C7 substituents on the biological activity of 7-deazapurine derivatives.

ScaffoldC7-SubstituentBiological ActivityReference
3'-deoxy-7-deazapurine nucleosideHalogens (Cl, Br, I)Potent anti-trypanosomal activity ugent.be
3'-deoxy-7-deazapurine nucleosideCF3, SCF3Large drop in anti-trypanosomal activity ugent.be
3'-deoxy-7-deazapurine nucleosideEthynylHigh anti-trypanosomal activity ugent.be
7-deazaadenosineHetaryl groupsPotent cytostatic effects nih.gov
7-deazapurine basePhenylsulfanyl, (2-thienyl)sulfanylMicromolar cytostatic activities researchgate.net
7-deazapurine dNTPsPhenyl, Ethynyl, VinylBetter substrates for Bst polymerase than natural dNTPs acs.org

Impact of Linkers in Multi-Heterocyclic Systems on Biological Activity

In dimeric or multi-heterocyclic systems incorporating the 6-pyrrolidino-7-deazapurine scaffold, the linker connecting the heterocyclic units plays a pivotal role in determining biological activity.

Studies on symmetrical bis-pyrrolo[2,3-d]pyrimidines and bis-purines have revealed that the nature of the linker significantly influences their antiproliferative effects. nih.govmdpi.com Compounds featuring a rigid, aromatic linker, such as 4,4′-bis(oxymethylene)biphenyl, generally exhibit enhanced tumor cell growth inhibition compared to those with flexible, aliphatic linkers. nih.gov For instance, bis-purines with the 4,4′-bis(oxymethylene)biphenyl linker showed high activity on HeLa cells, while their counterparts with aliphatic spacers displayed moderate to no activity. nih.gov

The table below illustrates the effect of different linkers on the antiproliferative activity of bis-heterocyclic compounds.

Heterocyclic ScaffoldLinker TypeLinker StructureAntiproliferative ActivityReference
Bis-pyrrolo[2,3-d]pyrimidine / Bis-purineAromatic4,4′-bis(oxymethylene)biphenylEnhanced tumor cell growth inhibition nih.gov
Bis-pyrrolo[2,3-d]pyrimidine / Bis-purineAliphaticPropyl, HeptadiynylModerate to no activity nih.gov
4-chloropyrrolo[2,3-d]pyrimidine monomerAromatic4,4′-bis(oxymethylene)biphenylPronounced growth-inhibitory effect on pancreatic adenocarcinoma cells (IC50 = 0.79 µM) mdpi.com

Regioselectivity of Substitutions and its Influence on Biological Activity

In the 7-deazapurine series, substitutions can occur at various positions, but the C7 position is a particularly important site for functionalization. nih.gov The introduction of a substituent at C7 is often favored due to the electronic nature of the pyrrolo[2,3-d]pyrimidine core. nih.gov For example, direct C-H sulfenylation of 7-deazapurines occurs selectively at the C7 position. researchgate.net Similarly, electrophilic substitution, such as nitration, can be directed to the C7 position, and the presence of other substituents on the ring can influence this selectivity. acs.orgacs.org For instance, the discovery that 2-NH2-protected 6-chloro-7-deazaguanine is a suitable substrate for electrophilic attack at C7 has been instructive for preparing other 7-substituted derivatives. acs.org

The regiochemistry of substitution directly impacts biological outcomes. In a study of 2,6-disubstituted 7-deazapurine ribonucleosides, the specific arrangement of aryl and arylethynyl groups at the C2 and C6 positions was critical for their moderate cytotoxic activity. d-nb.info Furthermore, in the synthesis of fluorescent 7-deazapurine derivatives, a new C2-regioselectivity was observed in nucleophilic aromatic substitution reactions of 2,6-diazido-9-methyl-7-deazapurine with secondary amines, allowing for the creation of specific push-pull systems with desirable photophysical properties. beilstein-journals.org

The following table highlights the importance of regioselectivity in the synthesis and activity of 7-deazapurine derivatives.

Reaction Type7-Deazapurine DerivativePosition of SubstitutionSignificanceReference
C-H Sulfenylation7-DeazapurineC7Leads to new arylsulfanyl derivatives with potential biological activity. researchgate.net
Electrophilic Nitration2-NH2-protected 6-chloro-7-deazaguanineC7Facilitates the synthesis of 7-nitro-7-deazapurine nucleosides for biochemical applications. acs.org
Nucleophilic Aromatic Substitution2,6-diazido-9-methyl-7-deazapurineC2Allows for the synthesis of fluorescent push-pull systems with specific regiochemistry. beilstein-journals.org
C–H Imidation7-Deazapurine basesC7Provides a complementary method for synthesizing new derivatives for biological screening. acs.org

Conformational Analysis and its Correlation with Biological Impact

The three-dimensional conformation of this compound and its analogs is intrinsically linked to their biological activity. The spatial arrangement of the heterocyclic base, the substituent at C6, and any modifications to the sugar moiety (in the case of nucleosides) determines how the molecule fits into the binding pocket of a target enzyme or receptor.

Conformational analysis of 7-deazapurine ribonucleosides has shown that these molecules often adopt a preferred conformation in solution. acs.orgresearchgate.net For example, studies using proton coupling constants and the program PSEUROT have indicated that certain 7-functionalized 7-deazapurine ribonucleosides exist in a preferred S-type conformation of the ribose sugar. acs.orgresearchgate.net The introduction of a fluorine atom into the sugar moiety can shift this conformational equilibrium. rsc.org

The conformation of the substituent at C6, such as the pyrrolidine ring, can also influence biological activity. While specific conformational studies on the 6-pyrrolidino group in this context are not extensively detailed in the provided results, the general principles of conformational restriction suggest that the puckering of the pyrrolidine ring and its orientation relative to the 7-deazapurine core would impact binding affinity. In related systems, such as piperidine (B6355638) nucleosides designed as immucillin mimics, the chair conformation of the six-membered ring is crucial for mimicking the bioactive conformation of the parent compound. mdpi.com

The table below summarizes key findings related to the conformational analysis of 7-deazapurine derivatives.

Compound SeriesKey Structural FeatureObserved Conformation/EffectImplication for Biological ActivityReference
7-Functionalized 7-deazapurine ribonucleosidesRibose sugarPreferred S-type conformation in solutionThe specific sugar pucker influences the overall shape and binding to target enzymes. acs.orgresearchgate.net
2'-Deoxy-2'-fluoro-β-D-arabinonucleosidesFluorine on sugarShifts sugar conformation from S towards NAlters the conformational landscape, potentially affecting biological interactions. rsc.org
Piperidine nucleosidesPiperidine ring1C4 chair conformationMimics the bioactive conformation of immucillins, suggesting the importance of ring conformation for activity. mdpi.com

Computational and in Silico Approaches in Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that allow researchers to predict and analyze the interactions between a ligand, such as 6-pyrrolidino-7-deazapurine, and its biological target, typically a protein or enzyme.

Prediction of Ligand-Enzyme Binding Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of 7-deazapurine derivatives with various enzymes. For instance, the pyrrolo[2,3-d]pyrimidine scaffold, the core of this compound, has been shown to interact with key residues in the ATP binding site of kinases. Specifically, the N7 of the pyrrolo[2,3-d]pyrimidine can form a hydrogen bond with the carbonyl group of an glutamic acid residue (E957), while the N1 of the pyrimidine (B1678525) ring can interact with the amino group of a leucine (B10760876) residue (L959) in Janus kinase 1 (JAK1). mdpi.com The replacement of the N7 atom in the purine (B94841) ring with a carbon atom to form the 7-deazapurine structure makes the five-membered ring more electron-rich, which can lead to better binding to enzymes. researchgate.netnih.gov

Docking studies on various 7-deazapurine analogs have revealed a range of binding affinities. researchgate.net These studies help in understanding the structure-activity relationship (SAR) and guide the synthesis of more potent and selective inhibitors. mdpi.com For example, in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, molecular docking was used to evaluate the binding affinities of newly synthesized piperazine-7-deazapurine derivatives. researchgate.net

The table below summarizes key interactions predicted by molecular docking studies for 7-deazapurine derivatives with their target enzymes.

Compound ClassTarget EnzymeKey Interacting ResiduesType of Interaction
Pyrrolo[2,3-d]pyrimidineJAK1E957, L959Hydrogen Bonding
Piperazine-7-deazapurineROCK1, ROCK2Not specifiedNot specified

Analysis of Enzyme Inhibition Types

Computational approaches, in conjunction with experimental kinetic assays, are crucial for determining the type of enzyme inhibition. omicsonline.org Reversible inhibitors, which bind non-covalently, are classified into competitive, non-competitive, uncompetitive, and mixed types. sigmaaldrich.cominteresjournals.org

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. interesjournals.orgsci-hub.se

Non-competitive inhibitors bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity but does not affect substrate binding. sigmaaldrich.comsci-hub.se

Uncompetitive inhibitors bind only to the enzyme-substrate complex. interesjournals.org

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic activity. interesjournals.org

While the provided search results discuss the general types of enzyme inhibition, specific studies detailing the inhibition type of this compound through computational analysis were not explicitly found. However, the general principles of using kinetic data from inhibition assays, often visualized through Lineweaver-Burk plots, are used to determine these inhibition types. omicsonline.orgsci-hub.se

Predictive Tools for Efficacy against Biological Targets

Computational tools are increasingly used to predict the efficacy of compounds against biological targets before their synthesis and in vitro testing. nih.govarxiv.org These predictive models can significantly reduce the time and cost of drug discovery. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th

For 7-deazapurine derivatives, predictive tools have been employed to assess their potential as anti-trypanosomal agents. researchgate.net These models can help in identifying analogs with improved activity and selectivity. researchgate.net For instance, the development of a 3D-QSAR model for pyrrolidine (B122466) analogs acting as BACE-1 inhibitors helped in predicting the activity of newly synthesized compounds. wu.ac.thnih.gov Similarly, deep learning models are being developed to predict protein-ligand binding affinity with greater accuracy. biorxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, complementing the static picture offered by molecular docking. nih.gov MD simulations, often run for nanoseconds, can assess the stability of the predicted binding pose and reveal important conformational changes in both the ligand and the protein over time. nih.gov Studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors utilized 100 ns MD simulations to confirm the stability of the ligand-enzyme complex. nih.gov

Density Functional Theory (DFT) Calculations for Excited States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. aps.org Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate the properties of electronically excited states, which is crucial for understanding the optical and photophysical properties of molecules. ohio-state.educhemrxiv.orgrsc.orgresearchgate.net TD-DFT can predict vertical excitation energies, which correspond to electronic absorption spectra, with reasonable accuracy. ohio-state.educhemrxiv.org This method allows for the simulation of absorption and emission spectra, providing insights into the colors and charge-transfer characteristics of molecules. rsc.orgresearchgate.net

Application in Rational Drug Design and Optimization

The ultimate goal of these computational approaches is their application in rational drug design and the optimization of lead compounds. numberanalytics.commccollegeonline.co.in By understanding the molecular basis of interaction and the structural requirements for potent inhibition, medicinal chemists can design and synthesize novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. numberanalytics.comresearchgate.net

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including approved anticancer drugs. nih.govresearchgate.net Computational studies have been integral in the hit-to-lead optimization of 7-deazapurine derivatives as potent and selective inhibitors for various targets. ethernet.edu.et For example, the design of a JAK1-selective inhibitor was based on the combination of tofacitinib's 7-deazapurine core and another chemical moiety, guided by structural and computational insights. nih.gov This rational design process, supported by molecular modeling and other in silico tools, continues to drive the discovery of new therapeutic agents based on the this compound framework. mccollegeonline.co.in

Future Research Directions and Therapeutic Potential

Development of Highly Selective Inhibitors

A primary focus of future research is the development of 6-pyrrolidino-7-deazapurine analogues as highly selective inhibitors for various protein targets. The 7-deazapurine scaffold is considered a "privileged scaffold" in the design of kinase inhibitors and other therapeutic agents. nih.govsemanticscholar.org

Researchers are actively exploring modifications at different positions of the 7-deazapurine ring to achieve desired selectivity. For instance, the synthesis of 6,9-disubstituted 8-imidyl-7-deazapurine bases has been explored, although the resulting 8-amino derivatives proved to be unstable. nih.gov The development of inhibitors for human purine (B94841) nucleoside phosphorylase (hPNP) has also been a subject of investigation, with some fleximer analogues of 7-deazapurines showing inhibitory activity. mdpi.com

The table below summarizes the inhibitory activity of some 7-deazapurine derivatives against various targets.

Compound ClassTargetKey Findings
7-deazapurine fleximer analogueshuman Purine Nucleoside Phosphorylase (hPNP)4-Amino-5-(1H-pyrrol-3-yl)pyridine showed the best inhibition with a Ki of 0.70 mM. mdpi.com
Piperazine-7-deazapurine-linked thiazolidone analogsRho-associated coiled-coil containing protein kinase (ROCK)Compound 10h emerged as a potent inhibitor of ROCK1 with a pIC50 value of 6.54. researchgate.net
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileJanus kinase 1 (JAK1)Exhibited an IC50 value of 8.5 nM against JAK1 with 48-fold selectivity over JAK2. nih.gov
6-amino-7-bicyclo-7-deaza-purine derivativesProtein kinases (e.g., RET family)These compounds modulate the activity of protein kinases. google.com

Exploration of Novel Therapeutic Indications

The diverse biological activities of 7-deazapurine derivatives have prompted investigations into their potential for treating a wide range of diseases.

Anticancer: Numerous 7-deazapurine nucleosides exhibit potent cytostatic or cytotoxic effects. nih.gov For example, 7-(het)aryl-7-deazaadenosines are activated in cancer cells and incorporated into both RNA and DNA, leading to cell death. nih.gov Quinolino-fused 7-deazapurine ribonucleosides have also been synthesized and shown to have moderate to weak cytostatic activity. imtm.czacs.org

Antiviral: 7-deazapurine nucleosides, particularly those with sugar modifications, are potent antiviral agents. nih.gov Derivatives have been developed with activity against hepatitis C virus (HCV), influenza virus, dengue virus, and other RNA viruses. nih.govgoogle.comgoogle.comthno.org

Antiparasitic: Kinetoplastid parasites, which cause diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis, are unable to synthesize purines de novo and rely on the host. nih.govnih.gov This makes them susceptible to modified purine analogues. N6-substituted and 7-aryl-7-deazapurine nucleosides have shown potent activity against Trypanosoma cruzi and Leishmania infantum. nih.govacs.org

Immunomodulation: 7-substituted 7-deazapurine cyclic dinucleotide analogues have been designed as agonists for the stimulator of interferon genes (STING) receptor, which plays a key role in cancer immunotherapy. acs.org Several of these new cyclic dinucleotides showed better activity than the natural ligand 2'3'-cGAMP. acs.org

Antibacterial: Some 7,8-dihydro-7-deazapurine derivatives have been tested for their antibiotic activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.gov

The following table highlights some of the therapeutic indications being explored for 7-deazapurine derivatives.

Therapeutic AreaSpecific IndicationKey Findings
OncologyVarious Cancers7-(het)aryl-7-deazaadenosines show selective toxicity to cancer cells. imtm.czacs.org
Infectious DiseasesHepatitis C, Influenza, DengueSugar-modified 7-deazapurine nucleosides exhibit potent antiviral activity. nih.govgoogle.comgoogle.com
Parasitic DiseasesChagas Disease, LeishmaniasisN6- and C7-modified 7-deazapurine nucleosides show significant in vitro and in vivo efficacy. nih.govacs.org
ImmunologyCancer Immunotherapy7-deazapurine cyclic dinucleotides act as potent STING agonists. acs.org
Infectious DiseasesBacterial InfectionsSome 7,8-dihydro-7-deazapurine derivatives show antibiotic properties. nih.gov

Optimization of Synthetic Routes for Scalability and Cost-Effectiveness

The advancement of this compound analogues from laboratory research to clinical applications necessitates the development of efficient, scalable, and cost-effective synthetic methods. Researchers are exploring various strategies to achieve this.

One approach involves the use of multi-step, one-pot procedures. For instance, a three-step reaction cascade has been developed for the synthesis of quinolino-fused 7-deazapurines. acs.org The optimization of reaction conditions, such as the stoichiometry of reactants and the choice of catalysts, is crucial for maximizing yields. In the synthesis of quinolino-fused derivatives, adjusting the equivalents of the starting materials significantly improved the yield of the coupled product in a Negishi cross-coupling reaction, enabling multi-gram scale synthesis. imtm.czacs.org

Different synthetic strategies are often compared to identify the most efficient route. For the preparation of 2,6-disubstituted 7-deazapurine ribonucleosides, two different strategies relying on consecutive cross-coupling reactions have been utilized. d-nb.info The choice of catalyst and reaction conditions can also significantly impact the efficiency and selectivity of the synthesis. For example, in the synthesis of N(9)-alkylated 2-amino-6-triazolyl-7-deazapurines, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction was employed. nih.gov The use of ultrasound irradiation in CuAAC reactions has been shown to shorten reaction times and increase efficiency. mdpi.com

The table below outlines some of the synthetic methodologies being optimized for 7-deazapurine derivatives.

Synthetic StrategyKey ReactionAdvantages/Improvements
Multi-step Cascade ReactionNegishi cross-coupling, azidation, photochemical cyclizationOverall yield of 18% for the synthesis of a quinolino-fused 7-deazapurine. acs.org
Consecutive Cross-CouplingSuzuki and Sonogashira reactionsAllows for the introduction of diverse substituents at positions 2 and 6. d-nb.info
Nucleophilic Aromatic Substitution (SNAr) and CuAACSNAr followed by CuAACCan be combined into a sequential one-pot process for certain derivatives. nih.gov
Anion GlycosylationReaction with protected ribofuranosyl chlorideAn alternative method for synthesizing 7-halogenated 2-amino-7-deazapurine ribonucleosides. researchgate.net

Advanced Biological Evaluation in Complex Disease Models

To translate the promising in vitro activity of this compound analogues into potential therapies, advanced biological evaluation in more complex disease models is essential. This includes studies in animal models of disease to assess efficacy, pharmacokinetics, and preliminary safety.

For instance, a 7-substituted 7-deazaadenosine analogue showed complete suppression of T. cruzi blood parasitemia in a mouse model of acute Chagas disease when administered orally. acs.org This derivative also protected infected mice from parasite-induced mortality. acs.org In another study, an N6-methylated 7-deazapurine nucleoside analogue significantly reduced peak parasitemia levels in a Chagas disease mouse model. nih.gov

In the context of autoimmune diseases, a JAK1-selective inhibitor based on the 7-deazapurine scaffold demonstrated efficacy in mouse and rat models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). nih.gov

The evaluation of antiproliferative activity against a panel of cancer cell lines is a common practice to understand the spectrum of activity. imtm.czacs.org Some 7-deazapurine derivatives have shown potent activity against various cancer cell lines, including those with multidrug resistance. acs.org

The table below provides examples of advanced biological evaluations of 7-deazapurine derivatives.

Disease ModelCompound TypeKey In Vivo/Complex Model Findings
Acute Chagas Disease (mouse model)7-aryl 7-deazapurine 3'-deoxy-ribofuranosyl nucleosideComplete suppression of blood parasitemia and protection from mortality. acs.org
Acute Chagas Disease (mouse model)N6-methyl 7-deazapurine nucleosideSignificant reduction in peak parasitemia levels. nih.gov
Collagen-Induced Arthritis (mouse model) & Adjuvant-Induced Arthritis (rat model)JAK1-selective 7-deazapurine derivativeDemonstrated desired efficacy in both models. nih.gov
Cancer Cell Lines7-deazahypoxanthine analoguesPotent nanomolar activity against various cancer cell lines, including multidrug-resistant ones. acs.org

Leveraging Computational Tools for Next-Generation Analogues

Computational chemistry plays an increasingly vital role in the design and development of new therapeutic agents. Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses are being employed to understand the interactions of this compound analogues with their biological targets and to guide the design of next-generation inhibitors with improved potency and selectivity.

For example, in the development of ROCK inhibitors, molecular modeling techniques were used to optimize the crystal structures of ROCK1 and ROCK2 and to evaluate the binding affinities of newly synthesized compounds. researchgate.net Docking experiments have also been used to elucidate the binding modes of 7-deazapurine-based inhibitors in the active site of enzymes like hPNP. mdpi.com These studies can reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for inhibitor binding.

Density Functional Theory (DFT) calculations have been used to study the electronic properties of fluorescent 7-deazapurine derivatives and to support experimental findings on their excited-state behavior. nih.gov Such computational analyses can aid in the design of novel fluorescent probes for biological imaging.

The insights gained from these computational studies are invaluable for the rational design of new analogues with optimized properties. By predicting the binding affinity and selectivity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Q & A

Basic: What are the common synthetic routes for 6-pyrrolidino-7-deazapurine, and how do reaction conditions influence yield?

Methodological Answer:
this compound derivatives are typically synthesized via Pd-catalyzed cross-coupling reactions. For example, 6-chloro-7-deazapurine ribonucleosides can react with pyrrolidine-containing organometallics under Suzuki-Miyaura conditions . Key factors affecting yield include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands.
  • Solvent : Aqueous-phase reactions (water/THF mixtures) improve solubility of unprotected nucleosides .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
  • Deprotection : Final TFA/CH₂Cl₂ treatment removes protecting groups (e.g., acetyl or benzoyl).
    Yields range from 40% to 75%, with halogenated derivatives (7-F or 7-Cl) showing lower reactivity due to steric hindrance .

Advanced: How can researchers design experiments to compare the cytostatic and antiviral mechanisms of this compound derivatives?

Methodological Answer:
To dissect dual mechanisms:

Cytostatic Activity :

  • Cell line panels : Use diverse cancer lines (e.g., HeLa, HCT-116) to calculate geometric mean GI₅₀ values .
  • Metabolic profiling : Quantify intracellular phosphorylation (e.g., HPLC-MS to detect mono-/triphosphate metabolites) .
  • RNA synthesis inhibition : Incorporate ³H-uridine and measure incorporation rates via scintillation counting .

Antiviral Activity :

  • Plaque reduction assays : Test inhibition of poliovirus (PV) or dengue virus (DENV) in Vero/HeLa cells, measuring IC₅₀ .
  • RdRP incorporation studies : Use in vitro transcription assays with purified viral RNA polymerases and ³²P-labeled NTPs to assess competitive inhibition .
    Key Consideration : Control for cytotoxicity (e.g., CC₅₀ in host cells) to calculate selectivity indices (>100-fold for PV) .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidino proton shifts at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for C₁₁H₁₄N₆O₃) .
  • HPLC-Purity : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95% for biological testing) .
  • X-ray Crystallography : Resolves stereochemistry in ribose moieties, critical for structure-activity relationships .

Advanced: How should researchers address contradictions in bioactivity data across cell lines or assays?

Methodological Answer:
Contradictions (e.g., variable GI₅₀ in HCT-116 vs. MCF-7 cells) require:

Error Analysis :

  • Systematic errors : Calibrate equipment (e.g., plate readers) and standardize cell passage numbers .
  • Biological variability : Use ≥3 biological replicates and statistical tests (ANOVA with Tukey post-hoc) .

Mechanistic Context :

  • Check differential expression of target enzymes (e.g., kinases or polymerases) via qPCR/Western blot .

Data Normalization :

  • Express activity relative to housekeeping genes/proteins (e.g., GAPDH) to control for cell-line-specific metabolic rates .

Basic: What criteria define a rigorous research question for studying this compound derivatives?

Methodological Answer:
Use the FINER framework :

  • Feasible : Ensure access to synthetic intermediates (e.g., 6-chloro precursors) and assays (e.g., RdRP kits).
  • Novel : Focus on understudied targets (e.g., coronaviruses) or structural modifications (e.g., 7-azide derivatives).
  • Relevant : Align with NIH priorities (e.g., antiviral drug development) .
  • Ethical : Follow IACUC guidelines for in vivo models if applicable.

Advanced: How can computational methods optimize the design of this compound analogs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to viral polymerases (e.g., DENV NS5) or human kinases .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity .
  • MD Simulations : Assess ribose flexibility’s impact on intracellular phosphorylation rates (e.g., AMBER force fields) .

Basic: What are the key steps for validating target engagement of this compound derivatives?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein stability shifts post-treatment .

Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins for LC-MS/MS identification .

Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

Advanced: What strategies mitigate metabolic instability in 7-deazapurine analogs during in vivo studies?

Methodological Answer:

  • Prodrug Design : Mask phosphate groups with aryloxy triesters to enhance oral bioavailability .
  • Nucleoside Transporters : Co-administer inhibitors (e.g., dipyridamole) to reduce renal clearance .
  • Formulation : Use lipid nanoparticles (LNPs) for targeted delivery to liver or immune cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.